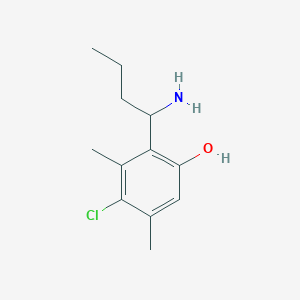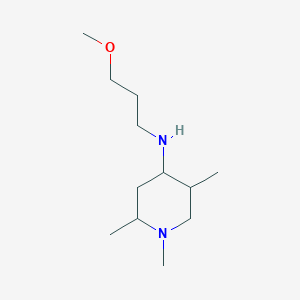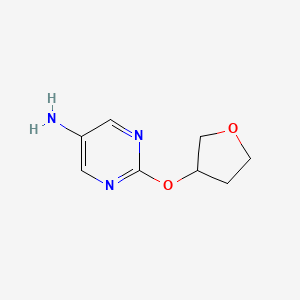![molecular formula C11H17N3 B13274551 N-{bicyclo[2.2.1]heptan-2-yl}-1-methyl-1H-pyrazol-3-amine](/img/structure/B13274551.png)
N-{bicyclo[2.2.1]heptan-2-yl}-1-methyl-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{bicyclo[221]heptan-2-yl}-1-methyl-1H-pyrazol-3-amine is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{bicyclo[2.2.1]heptan-2-yl}-1-methyl-1H-pyrazol-3-amine typically involves the reaction of bicyclo[2.2.1]heptan-2-yl derivatives with pyrazole derivatives under specific conditions. One common method involves the use of a palladium-catalyzed reaction to introduce the bicyclic structure into the pyrazole ring . The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{bicyclo[2.2.1]heptan-2-yl}-1-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole ring, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{bicyclo[2.2.1]heptan-2-yl}-1-methyl-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-{bicyclo[2.2.1]heptan-2-yl}-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptan-2-one: Known for its use in organic synthesis and as a precursor for other compounds.
Bicyclo[2.2.1]heptan-2-ol: Utilized in the synthesis of fragrances and pharmaceuticals.
Bicyclo[2.2.1]heptane: A fundamental structure in many organic compounds with diverse applications.
Uniqueness
N-{bicyclo[2.2.1]heptan-2-yl}-1-methyl-1H-pyrazol-3-amine is unique due to its combination of a bicyclic structure with a pyrazole ring, which imparts specific chemical and biological properties not found in simpler compounds. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H17N3 |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanyl)-1-methylpyrazol-3-amine |
InChI |
InChI=1S/C11H17N3/c1-14-5-4-11(13-14)12-10-7-8-2-3-9(10)6-8/h4-5,8-10H,2-3,6-7H2,1H3,(H,12,13) |
InChI Key |
XSNDBKKCQWMPEE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)NC2CC3CCC2C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[3.1.0]hexan-1-amine](/img/structure/B13274471.png)
amine](/img/structure/B13274474.png)
![2-[(4-Chlorophenyl)thio]cyclohex-1-ene-1-carboxylic acid](/img/structure/B13274485.png)

![2-[Methyl(prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13274490.png)




![2-[(2,3-Dihydro-1H-inden-1-yl)amino]butan-1-ol](/img/structure/B13274520.png)
![2-[(Hex-5-en-2-yl)amino]-N,N-dimethylacetamide](/img/structure/B13274530.png)


![1-[(2-Methylpyridin-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13274550.png)
